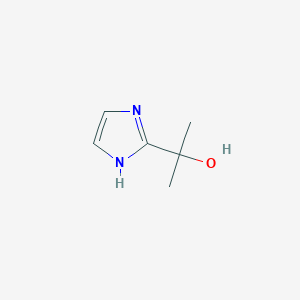

2-(1H-imidazol-2-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(1H-imidazol-2-yl)propan-2-ol” is a compound with the CAS Number: 36365-23-8 and a molecular weight of 126.16 . It has a linear formula of C6H10N2O . It is a solid at room temperature and is sealed in dry storage .

Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring attached to a propan-2-ol group . Imidazole is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole, the core structure of this compound, is amphoteric in nature, meaning it shows both acidic and basic properties . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Antifungal Activity

Research demonstrates the potential of derivatives of 2-(1H-imidazol-2-yl)propan-2-ol in antifungal applications. Compounds synthesized from this chemical have been shown to exhibit antifungal properties against strains like Candida albicans, C. glabrata, and Aspergillus fumigatus. Notably, some synthesized compounds showed remarkable activity against these strains, indicating the potential of this chemical in developing antifungal agents (Chevreuil et al., 2007).

Synthesis of Ionic Liquids

Another application is in the synthesis of ionic liquids. Researchers have successfully synthesized novel optically active ionic liquids using enantiomers of 1-(1H-imidazol-1-yl)propan-2-ol. These ionic liquids have been tested against a wide range of microorganisms, highlighting their potential in various biological and chemical applications (Borowiecki et al., 2013).

Anticancer Agents

Moreover, the compound's derivatives have been explored for their anticancer activities. A study synthesized new derivatives and tested them in vitro for anticancer activity, with some showing significant to good activity against cancer cell lines. This indicates the potential utility of this compound derivatives in the development of new anticancer agents (Rashid et al., 2012).

Antimicrobial and Cytotoxic Effects

Furthermore, derivatives of this compound were synthesized and demonstrated significant in vitro antimicrobial activity against bacterial strains like Bacillus subtilis. Additionally, the compounds were evaluated for cytotoxic effects on leukemia and mouse embryonic fibroblast cells, offering insights into their potential as antimicrobial and anticancer agents (Şenkardeş et al., 2020).

Synthesis of Protic Hydroxylic Ionic Liquids

The compound has also been used in synthesizing protic hydroxylic ionic liquids with varied basicity. These ionic liquids exhibit low glass transition temperature and high conductivity under anhydrous conditions, making them potentially valuable in various industrial applications (Shevchenko et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

2-(1H-imidazol-2-yl)propan-2-ol is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can act as both a base and an acid, allowing them to interact with a wide range of biological targets. This broad reactivity may contribute to the wide range of biological activities exhibited by imidazole derivatives .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that multiple biochemical pathways are affected .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they likely have multiple molecular and cellular effects .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

Propiedades

IUPAC Name |

2-(1H-imidazol-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(2,9)5-7-3-4-8-5/h3-4,9H,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYJVIFSBZSJBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CN1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[Bis(2-chloroethoxy)phosphoryl]ethyl-(2-chloroethoxy)phosphoryl]oxy-2-chloroethane](/img/structure/B2405642.png)

![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)

![6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2405644.png)

![2-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2405645.png)

![N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2405652.png)

![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)